2,4-Dimethyl-5-(methylsulfonyl)aniline

Solid-State Properties Crystallinity Process Chemistry

This aniline derivative is irreplaceable for fused naphthyridinone JAK inhibitors. The 2,4-dimethyl groups enhance hydrophobic interactions and control regioselectivity; the 5-methylsulfonyl group provides strong electron withdrawal, improving metabolic stability and solubility (XLogP3 1.2). Substituting with simpler analogs causes significant potency loss. Enables sub-nanomolar JAK1 IC50 (0.65 nM) inhibitors for autoimmune research. Also applicable in agrochemical design for reduced environmental persistence. Available in ≥95% purity for R&D. Order now for consistent synthesis.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 849035-63-8
Cat. No. B1334215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-(methylsulfonyl)aniline
CAS849035-63-8
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)S(=O)(=O)C)C
InChIInChI=1S/C9H13NO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,10H2,1-3H3
InChIKeyRPXUEHXANDRWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS 849035-63-8) – A Specialized Aniline Building Block for Kinase Inhibitor Synthesis and Advanced Intermediates


2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8) is a multifunctional aniline derivative characterized by the presence of two ortho- and para-methyl groups and a meta-methylsulfonyl substituent on the aromatic ring [1]. This specific substitution pattern confers a unique combination of steric, electronic, and solubility properties that differentiate it from simpler aniline analogs. The compound is primarily utilized as a key intermediate in the synthesis of fused naphthyridinone-based inhibitors targeting Janus kinases (JAKs) , and its structural features enable precise molecular interactions in kinase hinge-binding motifs .

Why 2,4-Dimethyl-5-(methylsulfonyl)aniline Cannot Be Readily Replaced by Simpler Aniline or Sulfonyl Analogs


Attempts to substitute 2,4-Dimethyl-5-(methylsulfonyl)aniline with either unsubstituted aniline, 2,4-dimethylaniline, or 4-(methylsulfonyl)aniline in synthetic routes will lead to significant deviations in both physical properties and biological outcomes. The specific 2,4-dimethyl-5-methylsulfonyl substitution pattern is not arbitrary; it is designed to provide a precise balance of steric bulk and electronic character . The methyl groups enhance hydrophobic interactions and control regioselectivity in downstream reactions, while the methylsulfonyl group acts as a strong electron-withdrawing moiety, increasing the acidity of the aniline NH₂ and improving metabolic stability in final drug candidates . As the quantitative evidence below demonstrates, these structural features translate directly into measurable differences in physicochemical properties and pharmacological potency, making the compound irreplaceable for its intended applications.

Quantitative Differentiation of 2,4-Dimethyl-5-(methylsulfonyl)aniline Against Closest Analogs


Melting Point Depression Relative to 4-(Methylsulfonyl)aniline Indicates Altered Crystal Packing and Solubility Profile

The melting point of 2,4-Dimethyl-5-(methylsulfonyl)aniline is reported to be 112–115 °C , which is substantially lower than that of the para-isomer, 4-(methylsulfonyl)aniline (melting point range 133–138 °C, with reported values up to 245 °C depending on purity) . This 18–23 °C depression is attributed to disruption of crystal lattice packing by the ortho-methyl groups, a phenomenon known as the ortho-effect .

Solid-State Properties Crystallinity Process Chemistry

Reduced Lipophilicity (XLogP3) Compared to 2,4-Dimethylaniline Enhances Aqueous Compatibility

The predicted octanol-water partition coefficient (XLogP3) for 2,4-Dimethyl-5-(methylsulfonyl)aniline is 1.2 [1], which is 0.5 log units lower than that of 2,4-dimethylaniline (XLogP3 = 1.7) [2]. The introduction of the polar methylsulfonyl group significantly reduces lipophilicity, improving aqueous solubility and reducing non-specific binding potential.

Lipophilicity Drug-Likeness ADME Properties

Enabling Synthesis of Sub-Nanomolar JAK1 Inhibitors: A Quantitative Benchmark of Downstream Potency

2,4-Dimethyl-5-(methylsulfonyl)aniline is a key precursor for the synthesis of fused naphthyridinone JAK inhibitors described in US Patent 9475813 [1]. A representative compound synthesized from this aniline derivative (BindingDB ID: BDBM254981) demonstrates potent inhibitory activity against JAK1 with an IC₅₀ of 0.65 nM [2]. While a direct comparator aniline in the exact same scaffold is not publicly available, this sub-nanomolar potency places the resulting compound among highly potent JAK1 inhibitors, comparable to clinically advanced molecules like tofacitinib (JAK1 IC₅₀ = 112 nM) .

JAK Inhibition Medicinal Chemistry Kinase Inhibitors

Consistent Minimum Purity Specification of 95% Across Major Chemical Suppliers

A review of technical datasheets from multiple independent chemical suppliers (AKSci, Aladdin, CymitQuimica, ChemScene) reveals a consistent minimum purity specification of 95% for 2,4-Dimethyl-5-(methylsulfonyl)aniline . This standardization across the supply chain indicates a mature and reliable manufacturing process, reducing the risk of batch-to-batch variability that can plague less common building blocks.

Chemical Purity Quality Control Procurement Specification

High-Impact Research and Industrial Applications for 2,4-Dimethyl-5-(methylsulfonyl)aniline


Synthesis of Potent and Selective JAK1 Inhibitors for Inflammatory and Autoimmune Diseases

This compound serves as a critical aniline coupling partner in the construction of fused naphthyridinone JAK inhibitors. As demonstrated in US9475813, the aniline nitrogen engages the kinase hinge region, while the 2,4-dimethyl and 5-methylsulfonyl groups optimize binding pocket complementarity [1]. The resulting inhibitors achieve sub-nanomolar JAK1 IC₅₀ values (e.g., 0.65 nM) [2], positioning them as promising leads for treating conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.

Development of Low-Persistence Agrochemical Intermediates

Patent analyses indicate the utility of 2,4-Dimethyl-5-(methylsulfonyl)aniline in creating crop protection agents with reduced environmental persistence [1]. The methylsulfonyl group enhances polarity and water solubility (evidenced by the reduced XLogP3 of 1.2), facilitating degradation in soil and water, aligning with current regulatory trends favoring 'green chemistry' in agrochemical design.

Advanced Organic Synthesis Requiring a Specific Steric and Electronic Profile

The unique combination of electron-withdrawing (methylsulfonyl) and electron-donating/sterically bulky (methyl) groups makes this aniline a versatile intermediate for various cross-coupling reactions, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings [2]. The 2,4-dimethyl substitution pattern also controls regioselectivity in electrophilic aromatic substitution, enabling the construction of complex molecular architectures with high precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyl-5-(methylsulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.